molecular formula C24H20N4O B15022839 9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine

9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine

Cat. No.: B15022839
M. Wt: 380.4 g/mol
InChI Key: RJENBGLBRFQKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine is a complex heterocyclic compound that combines the structural features of benzimidazole, phthalazine, and morpholine

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

4-(5-phenylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine

InChI

InChI=1S/C24H20N4O/c1-2-6-17(7-3-1)23-19-8-4-5-9-20(19)24-25-21-11-10-18(16-22(21)28(24)26-23)27-12-14-29-15-13-27/h1-11,16H,12-15H2

InChI Key

RJENBGLBRFQKRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehyde to form benzimidazole derivatives, followed by further reactions to introduce the phthalazine and morpholine moieties. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents under controlled temperatures and pressures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or phthalazine rings. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or cell cycle arrest. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects .

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